molecular formula C16H16ClNO3 B5797443 N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5797443
M. Wt: 305.75 g/mol
InChI Key: GOVQXAGLLJDHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenoxy)acetamide, commonly known as CMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological effects. In

Mechanism of Action

The mechanism of action of CMA is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
CMA has been shown to have a number of biochemical and physiological effects. Studies have shown that CMA can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. CMA has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMA in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, there are also some limitations to using CMA in lab experiments. For example, CMA has been shown to be toxic to some normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on CMA. One area of interest is in the development of new cancer treatments based on CMA. Researchers are also exploring the potential applications of CMA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of CMA and how it interacts with other proteins and enzymes in the body.
Conclusion
In conclusion, CMA is a chemical compound that has been widely studied for its potential applications in scientific research. Its potent anti-cancer properties and potential applications in other diseases make it a valuable tool for researchers. While there are some limitations to using CMA in lab experiments, the future directions for research on this compound are promising.

Synthesis Methods

The synthesis of CMA involves the reaction of 3-chloro-4-methoxyaniline with 2-methylphenol in the presence of potassium carbonate and dimethylacetamide. The resulting product is then reacted with chloroacetyl chloride to produce the final compound, CMA. This synthesis method has been well-established and has been used in numerous studies exploring the potential applications of CMA in scientific research.

Scientific Research Applications

CMA has been studied extensively for its potential applications in scientific research. One of the most promising applications for CMA is in the field of cancer research. Studies have shown that CMA has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. CMA has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11-5-3-4-6-14(11)21-10-16(19)18-12-7-8-15(20-2)13(17)9-12/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVQXAGLLJDHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

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